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Compound of Interest

Compound Name: 1,4-Benzenedimethanol

Cat. No.: B118111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-

IR) and Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Benzenedimethanol. It
includes detailed experimental protocols for acquiring these spectra and presents the data in a

clear, tabular format for easy reference and comparison.

Introduction
1,4-Benzenedimethanol, also known as terephthalyl alcohol, is a symmetrical aromatic diol

with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene ring substituted at the

para positions with two hydroxymethyl (-CH₂OH) groups. This bifunctionality makes it a

valuable precursor in the synthesis of various polymers, resins, and other organic molecules.

Accurate spectroscopic characterization is crucial for confirming the identity and purity of 1,4-
Benzenedimethanol in research and development settings. This guide focuses on two primary

spectroscopic techniques: FT-IR and NMR (¹H and ¹³C), which provide detailed information

about the molecule's functional groups and atomic connectivity.

FT-IR Spectral Data
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for

identifying functional groups within a molecule. The FT-IR spectrum of 1,4-
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Benzenedimethanol exhibits characteristic absorption bands corresponding to its hydroxyl,

aromatic, and aliphatic C-H bonds.

Table 1: FT-IR Spectral Data for 1,4-Benzenedimethanol

Wavenumber (cm⁻¹) Intensity Assignment

~3200-3400 Strong, Broad
O-H stretch (from the hydroxyl

groups)

~3000-3100 Medium Aromatic C-H stretch

~2850-2950 Medium
Aliphatic C-H stretch (from the

-CH₂- groups)

~1600, ~1470 Weak-Medium
C=C stretch in the aromatic

ring

~1010-1050 Strong C-O stretch (primary alcohol)

~820 Strong
para-disubstituted benzene

ring (C-H out-of-plane bend)

Note: The exact peak positions can vary slightly depending on the sample preparation method

(e.g., KBr pellet, ATR, or thin film).

NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1,4-Benzenedimethanol is relatively simple due to the molecule's

symmetry.

Table 2: ¹H NMR Spectral Data for 1,4-Benzenedimethanol
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Solvent

~7.30 Singlet 4H
Aromatic protons

(Ar-H)
CDCl₃[1]

~4.65 Singlet 4H
Methylene

protons (-CH₂-)
CDCl₃[1]

~5.15 Triplet 2H
Hydroxyl protons

(-OH)
DMSO-d₆[2]

~7.25 Singlet 4H
Aromatic protons

(Ar-H)
DMSO-d₆[2]

~4.45 Doublet 4H
Methylene

protons (-CH₂-)
DMSO-d₆[2]

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent,

concentration, and temperature. In some cases, it may appear as a broad singlet. The

multiplicity of the methylene protons can also be affected by the coupling with the hydroxyl

protons, which can sometimes be decoupled.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of 1,4-Benzenedimethanol is also simplified by its symmetry, showing

only three distinct carbon signals.

Table 3: ¹³C NMR Spectral Data for 1,4-Benzenedimethanol

Chemical Shift (δ, ppm) Assignment Solvent

~140
Quaternary aromatic carbons

(C-CH₂OH)
CDCl₃

~127
Aromatic methine carbons

(CH)
CDCl₃

~64 Methylene carbons (-CH₂) CDCl₃
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Experimental Protocols
Accurate and reproducible spectral data are contingent upon proper sample preparation and

instrument operation. The following are detailed protocols for acquiring FT-IR and NMR spectra

of 1,4-Benzenedimethanol.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the FT-IR spectrum of a solid

sample.[3][4]

Sample and KBr Preparation:

Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.

Grind approximately 1-2 mg of 1,4-Benzenedimethanol and 100-200 mg of the dried KBr

together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

Pellet Formation:

Transfer the powdered mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and

instrumental interferences.

Acquire the sample spectrum.

NMR Spectroscopy Protocol
This protocol outlines the general steps for preparing a sample of 1,4-Benzenedimethanol for

NMR analysis.[5][6]

Sample Preparation:
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Weigh approximately 5-10 mg of 1,4-Benzenedimethanol directly into a clean, dry NMR

tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the

NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR

spectrum.[6]

Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved.

Spectral Acquisition:

Insert the NMR tube into the spinner turbine and adjust its depth according to the

spectrometer's specifications.

Place the sample in the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,4-
Benzenedimethanol.
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Caption: Workflow for the spectroscopic analysis of 1,4-Benzenedimethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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